molecular formula C21H16N4O3S B6504803 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1421533-24-5

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B6504803
CAS No.: 1421533-24-5
M. Wt: 404.4 g/mol
InChI Key: FBJRIGWZPDHAPQ-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridin-2-one core substituted at the 1-position with a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl group and at the 5-position with a 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl moiety. The thiophene group in the oxadiazole may enhance lipophilicity and π-π stacking interactions. Structural determination of such compounds often relies on X-ray crystallography, for which software like SHELX has been historically critical .

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c26-18-6-5-15(21-22-20(23-28-21)16-8-10-29-13-16)11-24(18)12-19(27)25-9-7-14-3-1-2-4-17(14)25/h1-6,8,10-11,13H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJRIGWZPDHAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variants
Compound Name Core Structure Key Substituents Heterocyclic Features
Target Compound 1,2-dihydropyridin-2-one 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl; 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl Lactam, oxadiazole, indole, thiophene
2-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one Similar indole-oxadiazole substituents; phenyl instead of thiophene Triazole fused with pyridine; lacks lactam
5-{1-[2-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazol-3-yl}-2-phenyl-1,3-thiazole Thiazole Dichlorophenoxyethyl-pyrazole; phenyl Thiazole; no lactam or oxadiazole

Key Observations :

  • Replacing thiophene with phenyl (as in ) may reduce electron-deficient character, altering binding affinity in hydrophobic pockets.
  • Compounds with dichlorophenoxy groups (e.g., ) introduce halogenated motifs, which can enhance metabolic stability but increase toxicity risks.
Functional Group Analysis
  • Oxadiazole vs. Triazole: The 1,2,4-oxadiazole in the target compound is isosteric to 1,2,4-triazoles (e.g., ).
  • Indole vs. Pyrazole : The 2,3-dihydroindole group in the target compound provides a rigid, planar structure conducive to stacking interactions, whereas pyrazole-based analogs (e.g., ) offer conformational flexibility.

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